Methyl-(5-methyl-isoxazol-3-YL)-amine
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Overview
Description
Methyl-(5-methyl-isoxazol-3-YL)-amine is an organic compound with the molecular formula C5H8N2O It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Mechanism of Action
Target of Action
Methyl-(5-methyl-isoxazol-3-YL)-amine primarily targets the P2Y12 receptor . The P2Y12 receptor is a G-protein coupled receptor that plays a crucial role in platelet aggregation and thus, blood clotting. It is also known to interact with the acetylcholine nicotinic receptor , which is involved in neurotransmission.
Mode of Action
The compound acts as an inhibitor of the P2Y12 receptor . By binding to this receptor, it prevents the activation of the receptor, thereby inhibiting platelet aggregation.
Biochemical Pathways
The inhibition of the P2Y12 receptor affects the platelet activation pathway . This can lead to a decrease in blood clot formation, potentially providing a therapeutic effect in conditions where clotting is a risk. The modulation of the acetylcholine nicotinic receptor can influence neurotransmission pathways , potentially affecting neurological functions .
Result of Action
The primary result of this compound’s action is the inhibition of platelet aggregation due to its interaction with the P2Y12 receptor . This could potentially be used to prevent thrombosis in clinical settings. Its interaction with the acetylcholine nicotinic receptor could also have effects on neurological function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(5-methyl-isoxazol-3-YL)-amine typically involves the reaction of 5-methylisoxazole with methylamine. One common method is the nucleophilic substitution reaction where 5-methylisoxazole is treated with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of catalysts, such as palladium or platinum, can also enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl-(5-methyl-isoxazol-3-YL)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amines
Substitution: Various substituted isoxazole derivatives
Scientific Research Applications
Methyl-(5-methyl-isoxazol-3-YL)-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Comparison with Similar Compounds
Methyl-(5-methyl-isoxazol-3-YL)-amine can be compared with other similar compounds, such as:
5-Methylisoxazole: The parent compound, which lacks the amine group.
5-Methylisoxazol-3-yl methanol: A derivative with a hydroxyl group instead of an amine.
N-(5-methyl-isoxazol-3-yl)-4-(3-substitutedphenylureido) benzenesulfonamides: Compounds with similar structural features but different functional groups.
These comparisons highlight the unique properties of this compound, particularly its potential for biological activity and industrial applications.
Properties
IUPAC Name |
N,5-dimethyl-1,2-oxazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-3-5(6-2)7-8-4/h3H,1-2H3,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFXNGHPOLZJLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503264 |
Source
|
Record name | N,5-Dimethyl-1,2-oxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55809-40-0 |
Source
|
Record name | N,5-Dimethyl-1,2-oxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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